molecular formula C22H22ClNO6 B1677092 Ochratoxin C CAS No. 4865-85-4

Ochratoxin C

Cat. No.: B1677092
CAS No.: 4865-85-4
M. Wt: 431.9 g/mol
InChI Key: BPZZWRPHVVDAPT-UHFFFAOYSA-N
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Description

Ochratoxin C is a metabolite of Aspergillus ochraceus this compound belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

Mechanism of Action

Target of Action

Ochratoxin C (OTC) is a secondary metabolite produced by certain Aspergillus and Penicillium species .

Mode of Action

It’s believed to inhibit protein synthesis and energy production, induce oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It’s also known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .

Biochemical Pathways

It impairs mitochondrial respiration and oxidative phosphorylation through impairment of the mitochondrial membrane and by inhibition of succinate-supported electron transfer activities of the respiratory chain . It also induces oxidative stress and disrupts intracellular signal transduction at nanomolar concentrations .

Pharmacokinetics

For ochratoxin a, it’s known that it’s absorbed from the stomach and the jejunum without known specific transport mechanisms . In a study on lactating sows, the peak plasma concentrations of OTA were observed at 9 hours following administration, and the terminal elimination half-life was recorded at 78.47 hours .

Result of Action

Ochratoxin a is known to cause severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It’s also known to induce extracellular acidification leading to cell death in renal proximal tubules .

Action Environment

Moderate and cold climate are mainly associated with Penicillium verrucosum, while warm and tropical with Aspergillus ochraceus . It’s also known that Ochratoxin A production is driven by the high osmolarity glycerol (HOG) signaling cascade, which is activated by osmotic stress .

Biochemical Analysis

Biochemical Properties

Ochratoxin C plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with several enzymes and proteins, including carboxypeptidase A and Y, which are involved in the degradation of ochratoxins . The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with albumin, which affects its distribution and toxicity in the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis . Furthermore, this compound influences gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carboxypeptidase A and Y, leading to their inhibition . This inhibition disrupts protein synthesis and other cellular processes. Additionally, this compound induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression . The compound also affects the expression of genes involved in stress responses and metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its toxicity . Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to cause mild oxidative stress and minor alterations in cellular function . At higher doses, this compound can induce severe toxicity, including kidney and liver damage, immunosuppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages lead to significant toxic effects, while lower dosages may have minimal impact .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, dechlorination, and conjugation . These pathways are mediated by enzymes such as cytochrome P450, which play a role in the detoxification and elimination of this compound from the body . The metabolic pathways of this compound can influence its toxicity and persistence in the body, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and excretion . The distribution of this compound within the body can affect its localization and accumulation in specific tissues, influencing its toxicity and overall impact on health .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its interactions with biomolecules and its ability to induce cellular damage. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and toxicity .

Properties

IUPAC Name

ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZWRPHVVDAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347047
Record name AC1LDF9C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18496-58-7, 4865-85-4
Record name AC1LDF9C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ochratoxin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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